molecular formula C18H26FN3O2 B7634112 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea

1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea

Cat. No. B7634112
M. Wt: 335.4 g/mol
InChI Key: VBECNOCXDQONOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea binds to the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to inhibition of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which may contribute to its anti-cancer activity.
Biochemical and physiological effects:
In addition to its anti-cancer activity, 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea has been shown to modulate the immune system by inhibiting B-cell activation and antibody production. 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea has also been shown to inhibit the release of pro-inflammatory cytokines from activated B-cells, which may have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea is its specificity for BTK, which reduces the potential for off-target effects. However, 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea has also been shown to inhibit other kinases, which may complicate interpretation of experimental results. Another limitation is the potential for resistance development, which has been observed with other BTK inhibitors.

Future Directions

Future research on 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea may focus on its use in combination with other anti-cancer agents, such as immune checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy. Additionally, 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea may have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to elucidate the optimal dosing and treatment schedule for 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea in various disease settings.

Synthesis Methods

The synthesis of 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea involves several steps, including the reaction of 5-fluoro-2-piperidin-1-ylphenol with 3-(hydroxymethyl)cyclopent-1-ene-1-carbaldehyde, followed by the reaction with N,N-dimethylformamide dimethyl acetal and urea. The final product is obtained after purification and isolation.

Scientific Research Applications

1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea has demonstrated potent inhibition of BTK activity, leading to decreased proliferation and survival of malignant B-cells. 1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.

properties

IUPAC Name

1-(5-fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c19-14-5-7-17(22-8-2-1-3-9-22)16(11-14)21-18(24)20-12-13-4-6-15(23)10-13/h5,7,11,13,15,23H,1-4,6,8-10,12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBECNOCXDQONOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)F)NC(=O)NCC3CCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-2-piperidin-1-ylphenyl)-3-[(3-hydroxycyclopentyl)methyl]urea

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